molecular formula C5H9ClN2O3 B13754363 Carbamic acid, (2-chloroethyl)nitroso-, ethyl ester CAS No. 6296-45-3

Carbamic acid, (2-chloroethyl)nitroso-, ethyl ester

Cat. No.: B13754363
CAS No.: 6296-45-3
M. Wt: 180.59 g/mol
InChI Key: NFCXERZWGPTYNW-UHFFFAOYSA-N
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Description

Ethyl N-(2-chloroethyl)-N-nitrosocarbamate is a chemical compound known for its diverse applications in scientific research and industry. This compound is part of the broader class of N-nitrosoureas, which are recognized for their significant biological activities, particularly in the field of oncology .

Preparation Methods

The synthesis of ethyl N-(2-chloroethyl)-N-nitrosocarbamate typically involves the reaction of ethyl carbamate with 2-chloroethylamine under nitrosation conditions. The reaction is carried out in the presence of nitrosating agents such as sodium nitrite in an acidic medium. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .

Chemical Reactions Analysis

Ethyl N-(2-chloroethyl)-N-nitrosocarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. .

Scientific Research Applications

Ethyl N-(2-chloroethyl)-N-nitrosocarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl N-(2-chloroethyl)-N-nitrosocarbamate involves the generation of reactive intermediates that can form DNA adducts, leading to DNA damage and cell death. The compound releases nitric oxide, which can induce cytotoxic effects in cancer cells. The molecular targets include DNA and various cellular enzymes involved in DNA repair and replication .

Comparison with Similar Compounds

Ethyl N-(2-chloroethyl)-N-nitrosocarbamate is similar to other N-nitrosoureas such as carmustine (BCNU), lomustine, and nimustine. These compounds share a common mechanism of action involving DNA alkylation and cross-linking, leading to cytotoxic effects. ethyl N-(2-chloroethyl)-N-nitrosocarbamate is unique in its specific chemical structure, which may confer distinct biological activities and pharmacokinetic properties .

Similar Compounds

  • Carmustine (BCNU)
  • Lomustine
  • Nimustine
  • Fotemustine

These compounds are all used in cancer treatment, particularly for brain tumors and hematological malignancies .

Properties

CAS No.

6296-45-3

Molecular Formula

C5H9ClN2O3

Molecular Weight

180.59 g/mol

IUPAC Name

ethyl N-(2-chloroethyl)-N-nitrosocarbamate

InChI

InChI=1S/C5H9ClN2O3/c1-2-11-5(9)8(7-10)4-3-6/h2-4H2,1H3

InChI Key

NFCXERZWGPTYNW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(CCCl)N=O

Origin of Product

United States

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